molecular formula C16H15N3OS B5480888 N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1-benzothiophene-2-carboxamide

N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B5480888
M. Wt: 297.4 g/mol
InChI Key: PMMOOBSHSNPQKF-UHFFFAOYSA-N
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Description

N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrocyclopenta[c]pyrazole intermediate. This intermediate is then reacted with a benzothiophene carboxylic acid derivative under specific conditions to form the final compound. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride: A related compound with a similar core structure but different functional groups.

    Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate: Another compound with a similar pyrazole ring structure.

Uniqueness

N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1-benzothiophene-2-carboxamide is unique due to its combination of the tetrahydrocyclopenta[c]pyrazole ring and benzothiophene carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(15-8-10-4-1-2-7-14(10)21-15)17-9-13-11-5-3-6-12(11)18-19-13/h1-2,4,7-8H,3,5-6,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMOOBSHSNPQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2CNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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